molecular formula C5H7ClN2 B2425743 1-(chloromethyl)-4-methyl-1H-pyrazole CAS No. 757152-30-0

1-(chloromethyl)-4-methyl-1H-pyrazole

Cat. No.: B2425743
CAS No.: 757152-30-0
M. Wt: 130.58
InChI Key: XEKALLTUMFRRNF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound with a molecular formula of C5H7ClN2. This compound features a pyrazole ring substituted with a chloromethyl group at the 1-position and a methyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the chloromethylation of 4-methyl-1H-pyrazole using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under acidic conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methyl-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-methyl-1H-pyrazole
  • 1-(Chloromethyl)-5-methyl-1H-pyrazole
  • 1-(Bromomethyl)-4-methyl-1H-pyrazole

Comparison: 1-(Chloromethyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the chloromethyl group at the 1-position and the methyl group at the 4-position can also affect its binding affinity to target molecules, making it a valuable compound for drug development .

Properties

IUPAC Name

1-(chloromethyl)-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-5-2-7-8(3-5)4-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKALLTUMFRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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